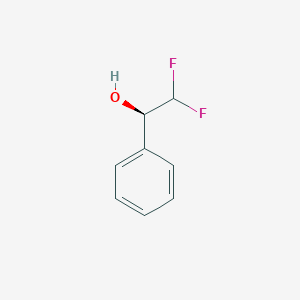

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

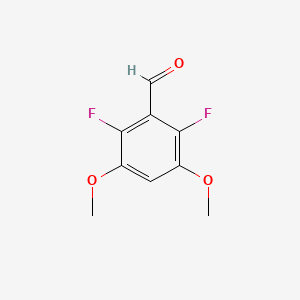

The compound “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2,4-difluorophenyl group and a methyl benzoate group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, isoxazoles are generally synthesized through 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones . Difluoromethylation processes could be involved in introducing the difluorophenyl group .Applications De Recherche Scientifique

Herbicidal Activity

One of the key applications of derivatives similar to (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate is in agriculture as herbicides. Research has demonstrated that certain isoxazoline derivatives exhibit potent herbicidal activity against annual weeds under greenhouse and paddy field conditions. For instance, a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, showed significant rice selectivity and herbicidal efficiency, achieving complete control of barnyard grass up to the fourth leaf stage at specific dosages. Field trials further confirmed its effectiveness in controlling annual weeds with good tolerance in transplanted rice seedlings. This compound also demonstrated low mammalian and environmental toxicity, highlighting its potential as a safer herbicide option (Hwang et al., 2005).

Alzheimer's Disease Imaging

In medical research, derivatives of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate have been explored for their potential in imaging Alzheimer's disease. Specifically, carbon-11-labeled CK1 inhibitors, synthesized from related compounds, were developed as new potential PET radiotracers. These radiotracers are designed for the non-invasive study of casein kinase 1 (CK1) expression in the brain, which may contribute to understanding and diagnosing Alzheimer's disease. The successful synthesis and high radiochemical yield of these compounds underscore their potential utility in PET imaging to investigate neurological conditions (Gao, Wang, & Zheng, 2018).

Organic Semiconductor Applications

The structural versatility of isoxazoline and related compounds makes them attractive for the development of organic semiconductors. For example, the implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives, including 6-fluoro-isoBT and 5,6-difluoro-isoBT, as synthons for constructing alternating copolymers, has been reported. These materials have shown significant potential in applications such as transistors, solar cells, photodetectors, and thermoelectrics due to their high-performance optoelectronic properties. The development of isoBT-based small molecules and polymers illustrates the role of isoxazoline derivatives in advancing materials science for electronic applications (Chen et al., 2016).

Propriétés

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2NO3/c18-12-6-7-14(15(19)8-12)16-9-13(20-23-16)10-22-17(21)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFPLPPFKQROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-5-methylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2860091.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2860092.png)

![5-((3-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2860093.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2860098.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)

![N-(naphthalen-1-ylmethyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2860106.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride](/img/structure/B2860111.png)